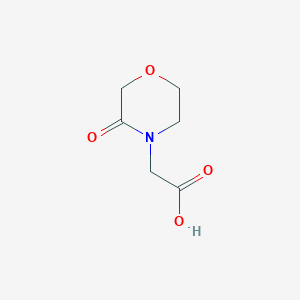

2-(3-Oxomorpholin-4-yl)acetic acid

Description

Significance of Heterocyclic Motifs in Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the fields of organic and medicinal chemistry. Their prevalence is underscored by the fact that a vast number of natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores. This structural class is not only abundant in nature but also forms the backbone of a significant portion of synthetic drugs. The unique three-dimensional arrangements and electronic properties conferred by the presence of heteroatoms such as nitrogen, oxygen, and sulfur allow for specific interactions with biological targets. This makes heterocyclic motifs privileged structures in drug discovery, capable of influencing properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents.

Overview of the 3-Oxomorpholinone Structural Class

Within the broad family of heterocycles, the 3-oxomorpholinone moiety represents a specific and noteworthy structural class. This six-membered ring contains both a nitrogen and an oxygen atom, with a ketone group at the third position. The presence of the lactam (a cyclic amide) within the morpholine (B109124) framework imparts a degree of rigidity and specific hydrogen bonding capabilities. The 3-oxomorpholinone structure is found in various biologically active molecules and is considered a valuable scaffold in medicinal chemistry. For instance, it is a key component of the anticoagulant drug Rivaroxaban, highlighting its clinical significance. The development of synthetic methodologies to access diverse 3-oxomorpholinone derivatives is an active area of research, aimed at exploring the full potential of this structural class in creating new therapeutic agents.

Position of 2-(3-Oxomorpholin-4-yl)acetic acid within Compound Libraries and Synthetic Pathways

The compound this compound is a specific example of a molecule built upon the 3-oxomorpholinone scaffold, featuring an acetic acid side chain attached to the nitrogen atom. This compound can be viewed from two important perspectives in chemical research: as a member of compound libraries and as a key intermediate in synthetic pathways.

Compound libraries are collections of chemical compounds used in high-throughput screening to identify new drug leads. The structural features of this compound, including its heterocyclic core and the carboxylic acid group, make it an attractive candidate for inclusion in such libraries. The morpholinone ring provides a defined three-dimensional shape, while the acetic acid moiety offers a handle for further chemical modification or for interaction with biological targets.

As a synthetic intermediate, this compound serves as a versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for the synthesis of a diverse range of derivatives. This modularity is highly valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. Although detailed research specifically on the synthesis and biological evaluation of this compound is not extensively published in publicly available literature, its constituent parts and related structures are well-precedented in medicinal chemistry.

Below are the key chemical properties of this compound, sourced from the PubChem database. uni.lunih.govnih.gov

| Property | Value |

| Molecular Formula | C6H9NO4 |

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 161407-83-4 |

| Canonical SMILES | C1COCC(=O)N1CC(=O)O |

| InChI Key | SZUPCAZDKKJKEX-UHFFFAOYSA-N |

| Appearance | Solid (predicted) |

| XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 159.053158 g/mol |

| Monoisotopic Mass | 159.053158 g/mol |

| Topological Polar Surface Area | 66.8 Ų |

| Heavy Atom Count | 11 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxomorpholin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5-4-11-2-1-7(5)3-6(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUPCAZDKKJKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933692-47-8 | |

| Record name | 2-(3-oxomorpholin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 3 Oxomorpholin 4 Yl Acetic Acid

Ring-Closing Reactions for Morpholinone Formation

The formation of the morpholine (B109124) ring is a critical step in the synthesis of these compounds. researchgate.net A variety of ring-closing reactions have been employed to construct the 3-oxomorpholinone core. wikipedia.org One common approach is the intramolecular cyclization of an appropriate acyclic precursor. For instance, the reaction of an amino alcohol with a suitable electrophile, such as chloroacetyl chloride, can lead to the formation of the morpholinone ring. researchgate.netresearchgate.net Another strategy involves the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts, which provides a concise route to stereodefined C-substituted morpholines. organic-chemistry.org

A notable method involves a cascade reaction initiated by the ring opening of an oxazetidine, followed by a spontaneous ring closure to form a morpholine hemiaminal. acs.org This reaction can be promoted by either organic or inorganic bases, with potassium carbonate proving to be highly effective. acs.org The scope of this reaction has been explored with various α-formyl esters, demonstrating tolerance to a range of functional groups. acs.org

Functionalization of the Acetic Acid Side Chain

The introduction of the acetic acid moiety at the 4-position of the 3-oxomorpholinone ring is another key synthetic challenge. One direct method involves the N-alkylation of a pre-formed 3-oxomorpholinone with an acetic acid derivative, such as ethyl chloroacetate (B1199739). researchgate.net The mechanism for this reaction involves a nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbon of the ethyl chloroacetate. researchgate.net Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Alternatively, the acetic acid side chain can be incorporated from the start of the synthetic sequence. For example, reacting an amino acid or its derivative with a suitable precursor can directly lead to the formation of the N-substituted morpholinone with the acetic acid functionality already in place.

Role As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

The morpholine (B109124) and morpholinone motifs are prevalent in a multitude of biologically active compounds. Consequently, 2-(3-Oxomorpholin-4-yl)acetic acid serves as a critical starting material or key intermediate in the synthesis of numerous drugs and drug candidates.

Integration into Anticoagulant Scaffold Construction (e.g., Rivaroxaban Derivatives)

One of the most prominent applications of this compound is in the synthesis of the oral anticoagulant Rivaroxaban and its derivatives. chemicalbook.commedkoo.com Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed medication for the prevention and treatment of thromboembolic disorders. unipd.it The synthesis of Rivaroxaban often involves the coupling of a central oxazolidinone core with a 4-(3-oxomorpholin-4-yl)phenyl group, which is derived from this compound or its precursors. chemicalbook.comgoogle.comgoogle.com

The table below outlines a generalized synthetic scheme for Rivaroxaban, illustrating the integration of the morpholinone component.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-(4-aminophenyl)morpholin-3-one | Epichlorohydrin, base | 4-(4-(2-oxiran-2-ylmethyl)aminophenyl)morpholin-3-one |

| 2 | 4-(4-(2-oxiran-2-ylmethyl)aminophenyl)morpholin-3-one | Carbonyl source (e.g., carbonyldiimidazole) | 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban) |

Contribution to Other Biologically Active Morpholine-Based Molecules

Beyond its role in anticoagulants, the this compound scaffold is integral to the synthesis of other biologically active molecules. The morpholine ring is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The incorporation of the 3-oxomorpholine feature adds a unique electronic and steric dimension, which can be exploited to fine-tune the biological activity of a molecule. Research in this area continues to explore the potential of this scaffold in developing novel therapeutics for a variety of disease targets.

Derivatization Studies of the this compound Scaffold

To explore the full potential of the this compound scaffold, extensive derivatization studies have been conducted. These studies aim to understand how modifications to different parts of the molecule influence its chemical reactivity and, ultimately, its biological activity.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for chemical modification. Standard transformations include esterification and amidation, which can be used to introduce a wide variety of functional groups. evitachem.com For example, reacting the carboxylic acid with different alcohols or amines can generate a library of ester or amide derivatives. These modifications can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for drug design. Furthermore, the carboxylic acid can be reduced to an alcohol or converted to other functional groups, further expanding the chemical space accessible from this versatile intermediate. jmchemsci.com

Substituent Effects on the Morpholinone Ring

Introducing substituents onto the morpholinone ring is another key strategy for derivatization. These modifications can influence the conformation of the ring and the electronic properties of the molecule. The positions amenable to substitution can be targeted through various synthetic methods, allowing for the introduction of a range of alkyl, aryl, or other functional groups. The nature and position of these substituents can have a profound impact on the biological activity of the resulting derivatives.

Stereochemical Influences of Derivatization

The stereochemistry of the this compound scaffold and its derivatives is a critical consideration in medicinal chemistry. The introduction of chiral centers during derivatization can lead to the formation of stereoisomers, which may exhibit different biological activities and pharmacokinetic profiles. For instance, in the synthesis of Rivaroxaban, the stereochemistry of the oxazolidinone ring is crucial for its anticoagulant activity. chemicalbook.comgoogleapis.com Therefore, controlling the stereochemical outcome of synthetic transformations is of paramount importance in the development of potent and selective drug candidates based on this scaffold. Asymmetric synthesis and chiral resolution techniques are often employed to obtain stereochemically pure compounds for biological evaluation.

Reaction Mechanisms of this compound in Complex Synthesis

While specific, detailed research findings on the reaction mechanisms of this compound in complex syntheses are not extensively documented in publicly available literature, its reactivity can be understood through the well-established principles of organic chemistry governing its primary functional group, the carboxylic acid. The presence of the 3-oxomorpholin-4-yl scaffold provides a stable and often desirable structural element in the target molecules. The primary reaction mechanisms this intermediate undergoes are centered around the transformations of its carboxylic acid group, most notably through nucleophilic acyl substitution to form amides and esters.

Amide Bond Formation:

The formation of an amide bond is a fundamental reaction in the synthesis of a vast array of complex molecules, including many pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a salt. libretexts.org Therefore, the carboxylic acid group of this compound must first be "activated" to facilitate amide bond formation. luxembourg-bio.com

One common activation method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that readily reacts with a primary or secondary amine in a nucleophilic acyl substitution reaction to form the corresponding amide.

Alternatively, and more commonly in modern synthesis due to milder conditions and broader functional group tolerance, are in-situ activation methods using coupling reagents. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. Common classes of coupling reagents include carbodiimides (like DCC or EDCI), phosphonium (B103445) salts (like PyBOP), and uronium/aminium salts (like HBTU). luxembourg-bio.com The general mechanism involving a coupling reagent proceeds via the formation of an activated ester or a similar species, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Table 1: General Reaction Conditions for Amide Bond Formation

| Activation Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to reflux | Often requires a base (e.g., pyridine (B92270), triethylamine) to neutralize HCl byproduct. |

| Carbodiimide Coupling | DCC, EDCI, often with an additive like HOBt or DMAP | DCM, Dimethylformamide (DMF) | 0 °C to room temperature | The additive helps to suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.com |

| Phosphonium Salt Coupling | PyBOP, PyAOP | DMF, Acetonitrile (B52724) (MeCN) | 0 °C to room temperature | Generates a highly reactive phosphonium ester intermediate. |

Esterification:

Esterification is another key transformation for carboxylic acids. The Fischer-Speier esterification, or simply Fischer esterification, is a classic method for forming an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification is a reversible process involving several key steps: masterorganicchemistry.comchemguide.co.ukyoutube.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.comchemguide.co.uk

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (such as a molecule of the alcohol or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.comyoutube.com

To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

Table 2: Key Steps in Fischer Esterification

| Step | Description | Intermediate |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated carboxylic acid |

| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer to create a good leaving group. | Protonated tetrahedral intermediate |

| 4 | Elimination of a water molecule to reform the carbonyl group. | Protonated ester |

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of 2-(3-Oxomorpholin-4-yl)acetic acid and for isomeric analysis.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a primary technique for the analysis of this compound. This compound has been identified as a significant impurity and degradation product of Rivaroxaban, a widely used anticoagulant. researchgate.netsymbiosisonlinepublishing.com As such, numerous stability-indicating HPLC methods have been developed for its detection and quantification in pharmaceutical samples. symbiosisonlinepublishing.comjapsonline.com

These methods typically employ a C18 stationary phase, which is well-suited for retaining and separating moderately polar compounds like this compound from a complex matrix. researchgate.netsymbiosisonlinepublishing.com The mobile phase often consists of a gradient mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. symbiosisonlinepublishing.com Detection is commonly achieved using a UV detector, with wavelengths around 250 nm providing good sensitivity for the molecule. researchgate.netakjournals.com The developed HPLC methods are validated according to ICH guidelines and are shown to be specific, precise, and sensitive for quantifying this compound, even at low levels. researchgate.netsymbiosisonlinepublishing.com

Table 1: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Zorbax XDB C18 (e.g., 150 mm x 3.0 mm, 3.5 µm) | researchgate.net |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | symbiosisonlinepublishing.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.netjchr.org |

| Detection | UV at ~250 nm | researchgate.netakjournals.com |

| Temperature | Ambient or controlled (e.g., 45 °C) | akjournals.com |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability, which are characteristic of carboxylic acids and heterocyclic compounds. To make the compound suitable for GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable form.

The most common derivatization strategy for carboxylic acids is esterification, for example, converting the carboxylic acid group into its methyl ester. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte. Once derivatized, the resulting ester can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.netnih.gov While specific GC methods for this exact compound are not prominent in the literature, the principles of derivatization are well-established for haloacetic acids and other polar organic acids. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netrsc.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the two methylene (B1212753) groups on the morpholine (B109124) ring, a singlet for the methylene group of the acetic acid moiety, and a broad singlet for the exchangeable carboxylic acid proton. The exact chemical shifts and coupling patterns would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as the four distinct methylene carbons in the structure. researchgate.net Advanced 2D-NMR techniques like HSQC and HMBC can be used to further confirm the assignments by showing correlations between protons and carbons. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₆H₉NO₄). mdpi.com The monoisotopic mass of this compound is 159.05316 Da. uni.lu

When coupled with a chromatographic technique like LC-MS, it becomes a powerful tool for identifying the compound in complex mixtures. researchgate.net Electrospray ionization (ESI) is a common ionization method for this type of molecule. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.06044, as well as other adducts. uni.lu Fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of water (H₂O) or the carboxylic acid group (COOH), and cleavage of the morpholine ring, which helps to confirm the structure. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Source |

|---|---|---|

| [M+H]⁺ | 160.06044 | uni.lu |

| [M+Na]⁺ | 182.04238 | uni.lu |

| [M-H]⁻ | 158.04588 | uni.lu |

| [M+K]⁺ | 198.01632 | uni.lu |

| [M+H-H₂O]⁺ | 142.05042 | uni.lu |

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would display characteristic absorption bands that confirm its structure.

Key expected absorptions include a broad band for the O-H stretch of the carboxylic acid, typically found in the range of 2500-3300 cm⁻¹. rsc.orgresearchgate.net Two distinct carbonyl (C=O) stretching bands would also be visible: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the amide (lactam) carbonyl in the morpholine ring, typically around 1650-1680 cm⁻¹. mdpi.com Other significant peaks would include C-H stretching vibrations, as well as C-N and C-O-C (ether) stretching bands in the fingerprint region (below 1500 cm⁻¹). mdpi.comresearchgate.net The presence and position of these bands provide clear evidence for the key functional groups of the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid C=O Stretch | 1700 - 1725 |

| Lactam (Amide) C=O Stretch | 1650 - 1680 |

| C-H Stretch | 2850 - 3000 |

| C-O-C (Ether) Stretch | 1070 - 1150 |

| C-N Stretch | 1250 - 1350 |

Advanced Analytical Techniques for Comprehensive Profiling

Modern analytical chemistry offers a suite of powerful tools for the in-depth analysis of chemical compounds. For "this compound," techniques such as X-ray crystallography and hyphenated chromatographic methods are indispensable for its structural elucidation and for monitoring its presence as an impurity in pharmaceutical products.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

As of the latest review of scientific literature, specific X-ray crystallographic data for "this compound" has not been made publicly available. The generation of such data would require the successful growth of a single crystal of the compound of sufficient quality for diffraction analysis.

Should such data become available, it would be presented in a format similar to the table below, detailing the key crystallographic parameters. This information would be invaluable for computational modeling, understanding intermolecular interactions, and confirming the compound's absolute configuration.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C6H9NO4 |

| Formula Weight | 159.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 662.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.595 |

The synthesis and characterization of derivatives of "this compound" could also be explored, where X-ray crystallography would serve as a crucial tool for structural verification. For instance, the formation of a salt or a co-crystal might yield crystalline material more amenable to X-ray diffraction analysis.

"this compound" is recognized in the pharmaceutical industry as a process-related impurity and a potential degradation product of the anticoagulant drug, Rivaroxaban. researchgate.netnih.govresearchgate.net In this context, it is often referred to as Rivaroxaban Impurity B or Rivaroxaban Related Compound B. researchgate.netnih.govresearchgate.net The detection, identification, and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product.

Hyphenated analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for impurity profiling. japsonline.comrasayanjournal.co.in These methods combine the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. japsonline.comrasayanjournal.co.in

In the analysis of Rivaroxaban, various reversed-phase high-performance liquid chromatography (RP-HPLC) methods coupled with mass spectrometry have been developed to separate the active pharmaceutical ingredient (API) from its impurities. rsc.orgkingston.ac.uknih.gov These methods allow for the detection of "this compound" and other related substances, even at very low levels. rasayanjournal.co.in

The general workflow for impurity profiling using LC-MS involves:

Method Development: An HPLC method is developed to achieve chromatographic separation of the API from all known and potential impurities. This involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile), and other parameters like flow rate and column temperature. researchgate.netrsc.org

Detection and Identification: As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion of each compound, which aids in its identification. For "this compound," the expected [M+H]⁺ ion would be at m/z 160.0604. japsonline.com

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the impurity. In MS/MS, the molecular ion of the impurity is fragmented, and the resulting fragmentation pattern provides valuable structural information.

Quantification: Once identified, the concentration of the impurity can be determined, often by comparing its peak area in the chromatogram to that of a certified reference standard.

Table 2: Representative LC-MS Method Parameters for the Analysis of Rivaroxaban and its Impurities

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) rsc.org |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) rsc.org |

| Gradient Elution | A time-programmed gradient changing the proportions of Mobile Phase A and B to achieve separation |

| Flow Rate | 1.0 mL/min rsc.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | Mass Spectrometer (e.g., Electrospray Ionization - ESI) rsc.org |

| Ionization Mode | Positive or Negative |

| Scan Mode | Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

The use of these advanced hyphenated techniques is mandated by regulatory agencies to ensure that the levels of impurities like "this compound" in pharmaceutical formulations are below the established safety thresholds.

Investigation of Biological Relevance and Mechanistic Hypotheses

Scaffold Significance in Modulating Biological Pathways

The morpholinone core is a key structural feature that imparts significant biological activity to a variety of compounds. Its presence is often associated with the ability to interact with and modulate the function of critical biological pathways.

Role of Morpholinone Derivatives in Enzyme Inhibition Mechanisms

The morpholinone motif has been successfully utilized as a structural mimic in the design of enzyme inhibitors. For instance, a morpholinone structure derived from D(+)- and L(-)-malic acid has been used to mimic the D-Phe-Pro dipeptide in a tripeptide that inhibits thrombin, a key enzyme in the blood coagulation cascade. nih.gov The synthetic strategy developed allows for the creation of novel thrombin inhibitors that can probe the enzyme's inhibitor binding site. The most effective of these inhibitors demonstrated an in vitro IC50 of 720 nM. nih.gov

Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which share a similar heterocyclic acetic acid structure, have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov One particular derivative, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, was found to be over five times more potent than the clinically used drug epalrestat. nih.gov

Furthermore, morpholine-acetamide derivatives have been designed and screened for their ability to inhibit carbonic anhydrase, an enzyme family associated with tumor microenvironment stabilization. Several of these compounds displayed significant inhibitory activities, with IC50 values comparable to the standard inhibitor acetazolamide. nih.gov

Exploration of Antifungal and Anticancer Activity of Related Compounds

The morpholine (B109124) ring is a recognized pharmacophore in the development of antifungal and anticancer agents. nih.govnih.gov Its incorporation into chemical scaffolds can enhance the potency and pharmacokinetic properties of the resulting compounds. nih.govnih.gov

Antifungal Activity:

Morpholine-containing compounds have demonstrated notable antifungal properties. The morpholine class of antifungals, including fenpropimorph (B1672530) and amorolfine, act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov The introduction of a morpholine moiety into a chalcone (B49325) scaffold has led to the synthesis of novel compounds with promising antifungal activity against strains like Aspergillus niger and Candida albicans. nih.gov

Anticancer Activity:

A wide array of morpholine derivatives have been investigated for their potential as anticancer agents. nih.gov For example, morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). nih.gov Mechanistic studies suggest that these compounds may induce apoptosis by binding to Bcl-2 proteins. nih.gov

Similarly, novel hydroxycinnamamide derivatives incorporating a morpholine group have exhibited remarkable anticancer activity against P388 murine leukemia cells, with some compounds showing very low IC50 values. japsonline.com The morpholine moiety in these compounds is thought to contribute to overcoming multidrug resistance in cancer cells. japsonline.com Morpholine-substituted tetrahydroquinoline derivatives have also been identified as potent inhibitors of the mTOR pathway, which is crucial for cancer cell growth and survival. mdpi.com

Influence on Cell Cycle Regulation in Model Systems

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. khanacademy.orgmdpi.com Several studies have indicated that morpholine-containing compounds can exert their anticancer effects by interfering with cell cycle progression.

For instance, cynaroside, a natural compound, has been shown to induce G1 cell cycle arrest in colorectal cancer cells by downregulating Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression. mdpi.com CDC25A is an oncogene that promotes the G1/S and G2/M phase transitions, and its inhibition can lead to cell cycle arrest and prevent tumor growth. mdpi.com

The regulation of the cell cycle is complex, involving a series of checkpoints and regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov External and internal signals control the progression through different phases of the cell cycle (G1, S, G2, and M). khanacademy.org The retinoblastoma protein (pRB) and the E2F family of transcription factors are also key players in this process. nih.gov The ability of certain morpholine derivatives to modulate these pathways underscores their therapeutic potential.

Structure-Activity Relationship (SAR) Studies on 2-(3-Oxomorpholin-4-yl)acetic acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies provide valuable insights for the rational design of more effective drug candidates.

Impact of Substituents on Biological Recognition

The nature and position of substituents on the core structure of a molecule can have a profound impact on its biological recognition and activity.

For morpholinoalkoxychalcones, the presence of longer alkyl chains, as well as hydroxyl, amino, and halogen groups on the aromatic rings, has been shown to enhance their antibacterial and antifungal activities. nih.gov In a series of morpholine-substituted quinazoline derivatives, specific substitutions led to compounds with promising cytotoxic activity against cancer cell lines. nih.gov

In the case of indan (B1671822) acid derivatives, which share some structural similarities with the acetic acid side chain of the title compound, the introduction of halo-substituents was predicted to confer anti-inflammatory activity. core.ac.uk SAR studies on (aryloxy)acetic acid derivatives related to L-triiodothyronine revealed that certain substitutions led to excellent potency for the nuclear L-T3 receptor. nih.gov

For N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the mutual arrangement of the benzothiazine and pyridine (B92270) fragments was found to directly influence their analgesic and anti-inflammatory activity. mdpi.com Similarly, for 1,5-benzothiazepine (B1259763) derivatives, the presence of a methoxycarbonyl or ethoxycarbonyl group at the 2-position and an imine moiety on the seven-membered ring were critical for their antifungal activity. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of various morpholine-related compounds.

| Compound Class | Substituent(s) | Impact on Biological Activity |

| Morpholinoalkoxychalcones | Longer alkyl chains, OH, NH₂, halogens | Enhanced antibacterial and antifungal activity nih.gov |

| Indan acid derivatives | Halo-substituents | Predicted anti-inflammatory activity core.ac.uk |

| (Aryloxy)acetic acid derivatives | Specific substitutions | Excellent potency for nuclear L-T3 receptor nih.gov |

| 1,5-Benzothiazepine derivatives | Methoxycarbonyl/ethoxycarbonyl at C2, imine on 7-membered ring | Critical for antifungal activity researchgate.net |

Stereochemical Requirements for Observed Biological Effects

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical determinant of its biological activity.

In the development of thrombin inhibitors based on a morpholinone scaffold, the use of both D(+)- and L(-)-malic acid as starting materials highlights the importance of stereochemistry in achieving optimal binding to the enzyme's active site. nih.gov

For N-(2-oxo-3-oxetanyl)carbamates, which are potent inhibitors of N-acylethanolamine acid amidase (NAAA), the specific stereochemistry derived from threonine was investigated to enhance inhibitory potency. researchgate.net The identification of (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate as a highly potent inhibitor underscores the strict stereochemical requirements for NAAA inhibition. researchgate.net

Theoretical and Computational Studies of Molecular Interactions

In the absence of direct experimental data, theoretical and computational chemistry methods provide a powerful lens through which to hypothesize the biological relevance and mechanistic underpinnings of "this compound". By examining its structural and electronic features and comparing them with those of analogous compounds, it is possible to formulate testable hypotheses about its potential molecular interactions and reactivity.

Molecular Docking and Dynamics Simulations with Potential Biological Targets

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a small molecule like "this compound" might interact with biological macromolecules. These computational techniques can elucidate potential binding modes and affinities for various protein targets, offering clues to the compound's possible biological functions.

While specific docking studies on "this compound" are not available in the current literature, studies on analogous compounds containing the morpholine or morpholinone scaffold suggest a variety of potential biological targets. For instance, various morpholine derivatives have been investigated for their interactions with enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govgyanvihar.orgnih.gov The morpholine ring is often considered a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding via its oxygen atom. researchgate.net

A hypothetical molecular docking study of "this compound" would likely explore its interactions with targets where the morpholine or a bioisosteric ring system has shown activity. The presence of the carboxylic acid group and the lactam (oxomorpholin) ring provides key pharmacophoric features. The carboxylic acid can act as a hydrogen bond donor and acceptor and can also form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine in a protein's active site. The carbonyl group of the oxomorpholine ring and the morpholine oxygen can also participate in hydrogen bonding.

Molecular dynamics simulations could further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time. mdpi.comnih.gov These simulations can reveal how the flexibility of both the ligand and the protein affects the binding interactions and can help to calculate the binding free energy, a more rigorous predictor of binding affinity.

Table 1: Illustrative Potential Biological Targets and Interaction Modes for this compound Based on Analog Studies

| Potential Biological Target Class | Rationale Based on Analogs | Key Hypothetical Interactions |

| Kinases | Morpholine-containing compounds have been developed as kinase inhibitors. mdpi.com | Hinge-binding interactions via the morpholine nitrogen; salt bridge formation with catalytic lysine via the carboxylic acid. |

| Proteases | The lactam ring could mimic a peptide bond, a common feature in protease inhibitors. | Hydrogen bonding with backbone residues in the active site; coordination with a catalytic metal ion if present. |

| G-protein coupled receptors (GPCRs) | The morpholine scaffold is present in various GPCR ligands. nih.gov | Ionic interactions with charged residues in the binding pocket; hydrogen bonding with polar residues. |

| Nitric Oxide Synthase (iNOS) | Morpholine-bearing β-lactams have shown inhibitory activity against iNOS. nih.gov | Interactions with the heme cofactor and surrounding amino acids. |

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of "this compound". acs.org These methods can be used to calculate a variety of molecular properties that are not readily accessible through experimental means.

Key properties that could be investigated for this compound include:

Molecular Geometry: Optimization of the three-dimensional structure to predict bond lengths, bond angles, and dihedral angles. This provides a realistic conformation for use in docking studies.

Distribution of Electron Density: Analysis of the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The carboxylic acid and the lactam carbonyl oxygen are expected to be electron-rich regions, susceptible to electrophilic attack or hydrogen bond donation. The acidic proton of the carboxylic acid would be an electron-poor region.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For "this compound," the HOMO is likely to be localized on the carboxylate group and the nitrogen atom, while the LUMO may be centered on the carbonyl group of the lactam.

Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the Fukui function can be derived from the HOMO and LUMO energies. These descriptors help to predict which atoms in the molecule are most likely to be involved in nucleophilic or electrophilic attacks.

Theoretical studies on acetic acid have demonstrated the importance of hydrogen bonding in its association mechanisms, a feature that would be critical in the biological interactions of "this compound". nih.gov

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Feature | Implication for Reactivity and Interaction |

| Molecular Electrostatic Potential | Negative potential around the carboxylic acid and lactam carbonyl oxygens. Positive potential near the carboxylic acid proton. | Defines sites for hydrogen bonding and electrostatic interactions with biological targets. |

| HOMO-LUMO Gap | A moderate energy gap would suggest a balance between stability and reactivity. | Indicates the molecule's potential to participate in charge-transfer interactions. |

| Fukui Functions | Prediction of the most likely sites for nucleophilic and electrophilic attack. | Guides the understanding of potential metabolic transformations and covalent bond formation with targets. |

In Silico Prediction of Biological Activity (excluding efficacy/safety data)

In silico tools can predict a compound's likely biological activities based on its structural similarity to molecules with known biological profiles. nih.govnih.gov These predictions are based on computational models trained on large datasets of chemical structures and their associated biological data.

For "this compound," various online platforms and software could be used to generate a "biological activity spectrum." These predictions often take the form of probabilities for a compound to be active against a range of biological targets or to belong to a particular class of therapeutic agents.

Based on the structural motifs present in "this compound," in silico models might predict activities such as:

Enzyme Inhibition: The presence of the carboxylic acid and lactam functionalities could lead to predictions of activity against various enzymes, particularly hydrolases.

GPCR Ligand Activity: As mentioned, the morpholine scaffold is common in GPCR ligands, and this might be reflected in in silico predictions. nih.gov

It is important to emphasize that these are probabilistic predictions and require experimental validation. They are, however, valuable for prioritizing compounds for further experimental screening. The drug-likeness of the compound can also be assessed using computational rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com "this compound" is expected to be compliant with these rules, suggesting good potential for oral bioavailability.

Table 3: Illustrative In Silico Predicted Biological Activity Profile for this compound

| Predicted Activity Class | Structural Rationale | Confidence Level (Hypothetical) |

| GPCR Ligand | Presence of the morpholine-like core structure. | Medium |

| Kinase Inhibitor | General scaffold shape and hydrogen bonding features. | Medium to Low |

| Enzyme Inhibitor | Carboxylic acid and lactam functionalities. | Medium |

| Ion Channel Modulator | General physicochemical properties. | Low |

Future Directions in Research and Applications

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While established methods for synthesizing morpholine (B109124) derivatives exist, future research will focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. jmchemsci.com Modern synthetic chemistry emphasizes principles of green chemistry, aiming to reduce waste and avoid hazardous reagents. ajgreenchem.com

Key areas for development include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, offer a powerful strategy for rapidly assembling complex molecules like morpholinones in a single step. nu.edu.kznih.govnih.gov This approach is highly efficient and allows for the creation of diverse libraries of derivatives by varying the starting materials. nih.govnih.gov Future work could optimize Ugi-type reactions specifically for the synthesis of 2-(3-Oxomorpholin-4-yl)acetic acid and its analogues. nu.edu.kzmdpi.com

Green Chemistry Approaches: Research is moving towards replacing traditional reagents with greener alternatives. For instance, new protocols using ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines provide a redox-neutral and higher-yielding alternative to methods involving chloroacetyl chloride and hydride reductions. chemrxiv.orgnih.gov The synthesis of N-formylmorpholine from morpholine and formic acid has been highlighted as a green solvent for producing other heterocyclic compounds. ajgreenchem.com

Catalytic Innovations: The development of novel catalysts, including nanocatalysts, can lead to synthetic processes with higher activity, selectivity, and lower energy consumption. researchgate.net Exploring advanced catalytic systems for the cyclization and functionalization steps in the synthesis of the morpholinone-acetic acid scaffold is a promising avenue.

Exploration of Undiscovered Biological Activities of the Morpholinone-Acetic Acid Scaffold

The morpholine scaffold is associated with a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective effects. e3s-conferences.orgresearchgate.netnih.govwalmart.com However, the specific biological profile of the this compound scaffold is not fully elucidated. Future research should involve comprehensive pharmacological screening to uncover its full therapeutic potential.

Potential areas for exploration are summarized in the table below:

| Target Area | Research Goal | Rationale |

| Oncology | Screen for cytotoxic activity against a broad panel of cancer cell lines and for inhibition of key cancer-related enzymes like PI3K/mTOR kinases. nih.govresearchgate.net | The morpholine ring is a core component of several anticancer drugs and kinase inhibitors. e3s-conferences.orgnih.gov |

| Neurodegenerative Diseases | Evaluate inhibitory activity against enzymes implicated in diseases like Alzheimer's, such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO). nih.gov | Morpholine derivatives are known to cross the blood-brain barrier and modulate CNS targets. nih.govacs.org |

| Inflammatory Conditions | Assess anti-inflammatory properties in cellular and animal models of inflammation. | Many heterocyclic compounds, including morpholine derivatives, exhibit anti-inflammatory activity. researchgate.netnih.gov |

| Infectious Diseases | Test for antibacterial, antifungal, and antiviral efficacy, especially against drug-resistant strains. e3s-conferences.orgnih.gov | The morpholine moiety is found in various antimicrobial agents. e3s-conferences.org |

| Agrochemicals | Investigate potential as fungicides, herbicides, or plant growth regulators. e3s-conferences.orgacs.org | Morpholine derivatives have established applications in the agrochemical industry. e3s-conferences.orgacs.org |

This systematic screening could reveal novel and unexpected biological functions, opening up new therapeutic avenues for derivatives of this scaffold.

Rational Design of Derivatives with Tuned Biological Properties for Preclinical Research

The this compound structure is highly amenable to chemical modification, making it an excellent candidate for rational drug design. nih.govbohrium.com By leveraging computational tools and understanding structure-activity relationships (SAR), researchers can systematically synthesize and evaluate derivatives to optimize their biological activity, selectivity, and pharmacokinetic profiles for preclinical studies. nih.govresearchgate.netnih.gov

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying specific parts of the molecule (as detailed in the table below) and assessing how these changes affect biological activity. nih.govnih.gov This provides crucial insights into the key molecular features required for potency and selectivity. nih.govnih.gov

In Silico Modeling: Using molecular docking and other computational methods to predict how derivatives will bind to specific biological targets. nih.govresearchgate.net This allows for the pre-selection of the most promising candidates for synthesis, saving time and resources. nih.gov

Improving Pharmacokinetics: Modifying the scaffold to enhance properties like solubility, membrane permeability, metabolic stability, and bioavailability, which are critical for a compound's success as a drug candidate. nih.govmdpi.com The morpholine ring itself is often incorporated to improve these properties. researchgate.netacs.org

Table of Potential Derivative Modifications for SAR Studies

| Modification Site | Structural Change | Potential Goal |

|---|---|---|

| Morpholinone Ring | Substitution at C-2, C-5, or C-6 positions. | Enhance binding affinity, alter conformation. |

| Acetic Acid Moiety | Esterification, amidation, or replacement with other acidic/non-acidic groups. | Modulate polarity, solubility, and interaction with target sites. |

| Nitrogen Atom (N-4) | Replacement of the acetic acid group with larger, more complex side chains. | Explore new binding pockets, improve selectivity. |

| Overall Scaffold | Creation of spirocyclic or fused-ring systems. | Introduce conformational rigidity and three-dimensionality to explore new chemical space. acs.org |

Application in Material Science and Other Non-Biological Fields

Beyond medicine, the unique chemical properties of the morpholinone-acetic acid scaffold suggest potential applications in material science and other industrial fields. This represents a largely untapped area of research for this specific compound.

Future directions could include:

Polymer Chemistry: Investigating the use of this compound or its derivatives as monomers for creating novel polymers. Morpholine derivatives are already explored as curing agents, stabilizers, and cross-linking agents for resins, suggesting that this scaffold could be used to develop advanced materials with tailored thermal and mechanical properties. e3s-conferences.org

Coordination Chemistry: Utilizing the oxygen and nitrogen atoms in the morpholinone ring and the carboxylate group as ligands for coordinating with metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Corrosion Inhibition: Evaluating the potential of the compound to act as a corrosion inhibitor, a known application for other morpholine derivatives, particularly in water treatment processes for protecting industrial equipment. e3s-conferences.org

Biomedical Materials: Incorporating the scaffold into biomaterials, such as hydrogels or surface coatings for medical devices. Similar scaffolds have been used to create surfaces with controlled hydrophobicity to modulate protein and cell adhesion, which is useful for applications like wound healing or creating cell-confining grids for experiments. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

Advancing the science of this compound from a laboratory chemical to a valuable product requires a multidisciplinary approach. Future progress will be significantly enhanced through collaborations that bridge different scientific fields. nih.gov

Key opportunities include:

Academia-Industry Partnerships: Collaborations between academic researchers focused on fundamental synthesis and discovery and pharmaceutical or chemical companies with the resources for large-scale production, high-throughput screening, and preclinical/product development can accelerate the translation of research findings.

Interdisciplinary Teams: Assembling teams of medicinal chemists, computational biologists, pharmacologists, material scientists, and engineers will be essential. nih.govnih.gov Such teams can tackle complex challenges, from designing molecules with specific biological activities and pharmacokinetic profiles to developing their application in advanced materials. nih.gov

Open Science Initiatives: Sharing data and synthetic protocols through open science platforms can prevent duplication of effort and foster a more collaborative research environment, allowing scientists globally to build upon previous work and explore new ideas related to the morpholinone-acetic acid scaffold.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and beyond.

Conclusion

Unresolved Challenges and Future Research Priorities for 2-(3-Oxomorpholin-4-yl)acetic acid

Given the lack of published research, the entire body of knowledge about this compound represents an unresolved challenge. Key future research priorities must begin with the fundamentals:

Development of a Synthetic Pathway: The primary challenge is to establish a reliable and efficient method for its synthesis. Exploring reactions involving the N-alkylation of 3-morpholinone with a haloacetic acid derivative could be a logical starting point.

Physicochemical Characterization: Once synthesized, a thorough characterization of its properties is essential. This includes determining its melting point, boiling point, solubility in various solvents, and pKa values.

Spectroscopic and Crystallographic Analysis: Detailed analysis using NMR (¹H, ¹³C), IR, and mass spectrometry is required to confirm its structure. mdpi.com Obtaining single crystals for X-ray diffraction studies would provide definitive information on its three-dimensional structure and intermolecular interactions. scispace.com

Exploration of Chemical Reactivity: Investigating its reactivity, particularly at the carboxylic acid and lactam functional groups, would be crucial for understanding its potential as a synthetic intermediate.

Biological Screening: A significant priority should be the investigation of its biological activity. Screening for potential antimicrobial, anticancer, or other therapeutic effects would be a valuable endeavor, given the known bioactivity of many morpholine (B109124) derivatives. jocpr.comnih.gov

Broader Implications of Research on this Compound for Chemical Sciences

Future research into this compound could have several broader implications for the chemical sciences. The development of novel synthetic routes would contribute to the toolkit of organic chemists working with heterocyclic compounds. As a bifunctional molecule containing both a lactam and a carboxylic acid, it could serve as a versatile scaffold for the construction of more complex molecules, potentially leading to new libraries of compounds for drug discovery. chemimpex.com

Furthermore, understanding the structure-property relationships of this specific morpholine derivative could provide valuable insights into the design of new functional molecules. If it or its derivatives exhibit significant biological activity, it could open up new avenues in medicinal chemistry, potentially leading to the development of novel therapeutic agents. The study of this currently uncharacterized compound represents a small but significant opportunity to expand the boundaries of chemical knowledge.

Q & A

Q. How do electronic effects of substituents influence the hydrogen-bonding network in morpholinone crystals?

- Methodological Answer : Electron-withdrawing groups (e.g., Br) reduce O–H⋯O hydrogen bond strength (e.g., dO⋯O = 2.65 Å vs. 2.72 Å for unsubstituted analogs). This is quantified via Hirshfeld surface analysis, showing reduced % contribution from O⋯H contacts (from 25% to 18%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.